
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds. It was first introduced in 1970 and has since become a popular choice for farmers due to its effectiveness and low toxicity.
作用機序
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione works by inhibiting the synthesis of chlorophyll in plants. Chlorophyll is essential for photosynthesis, which is the process by which plants convert sunlight into energy. By inhibiting chlorophyll synthesis, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione disrupts the energy production process in plants, leading to their death.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which are pigments that protect plants from oxidative damage. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione also disrupts the synthesis of fatty acids, which are essential for the growth and development of plants.
実験室実験の利点と制限
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is widely used in laboratory experiments to study its herbicidal properties and its effects on the environment. Its advantages include its high effectiveness, low toxicity, and ease of use. However, its limitations include its relatively high cost, the need for specialized equipment and expertise, and its potential environmental impact.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. One area of research is to develop new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione that are more effective and less harmful to the environment. Another area of research is to study the effects of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione on non-target organisms, such as insects and microorganisms. Finally, research could be conducted to explore the potential use of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione in other industries, such as pharmaceuticals and cosmetics.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a highly effective herbicide that is widely used in agriculture to control broadleaf and grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of chlorophyll in plants, leading to their death. 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Future research could focus on developing new formulations of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione, studying its effects on non-target organisms, and exploring its potential use in other industries.
合成法
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione can be synthesized through a series of chemical reactions that involve the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethylpyrimidine-3-carboxylic acid. The resulting compound is then reduced to yield 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione. The synthesis of 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its herbicidal properties and its effects on the environment. Scientific research has shown that 3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione is highly effective in controlling a wide range of weeds, including grassy and broadleaf weeds. It works by inhibiting the biosynthesis of chlorophyll, which is essential for plant growth.
特性
製品名 |
3-(4-chlorophenyl)-1,5,5-trimethyldihydro-2,4(1H,3H)-pyrimidinedione |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1,5,5-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)8-15(3)12(18)16(11(13)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3 |
InChIキー |
COVYSXSAEWWFGW-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
正規SMILES |
CC1(CN(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



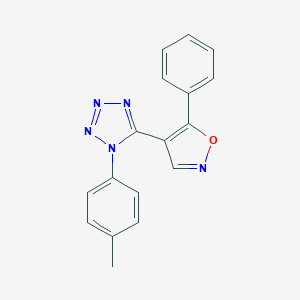
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
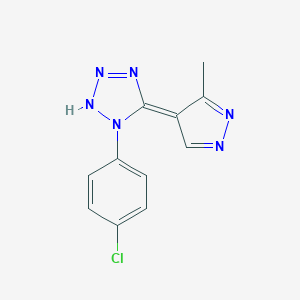
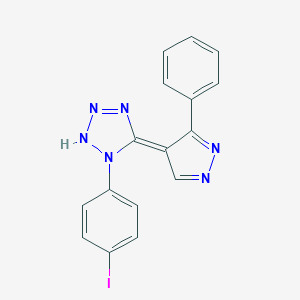

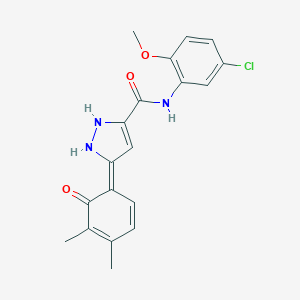

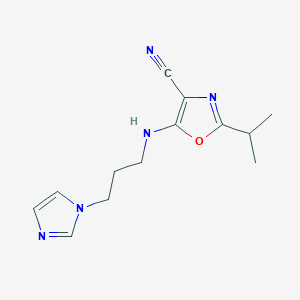
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
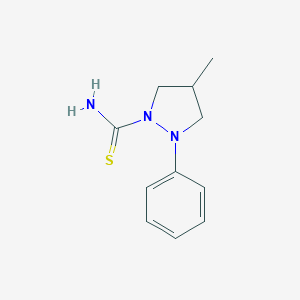
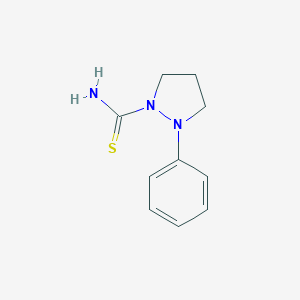
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)